molecular formula C19H21N3O3S B14934131 methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B14934131
M. Wt: 371.5 g/mol
InChI Key: BMXRMUZBFKFQBO-UHFFFAOYSA-N
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Description

Methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a synthetic heterocyclic compound featuring a thiazole core substituted with an isopropyl group at position 5, a methyl ester at position 4, and a 1-methylindole-acetamide moiety at position 2. This structure combines pharmacophoric elements from indole (a privileged scaffold in drug discovery) and thiazole (known for diverse bioactivities) .

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

methyl 2-[[2-(1-methylindol-3-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H21N3O3S/c1-11(2)17-16(18(24)25-4)21-19(26-17)20-15(23)9-12-10-22(3)14-8-6-5-7-13(12)14/h5-8,10-11H,9H2,1-4H3,(H,20,21,23)

InChI Key

BMXRMUZBFKFQBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CC2=CN(C3=CC=CC=C32)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Indole Moiety Synthesis via Fischer Indole Synthesis

The indole segment, 1-methyl-1H-indol-3-ylacetyl, is typically synthesized via Fischer indole synthesis. This method involves condensing phenylhydrazine derivatives with α-chloropropionic acid chlorides under acidic conditions. For example, treatment of 1-methylindole with α-chloropropionyl chloride in dichloromethane at 0–5°C yields 3-(α-chlorouracil)indole intermediates, which serve as precursors for subsequent acylations.

Critical Parameters:

  • Temperature control (0–5°C) prevents side reactions during acylation.
  • Use of anhydrous conditions ensures high intermediate purity (>95% by HPLC).

Thiazole Ring Formation via Hantzsch Cyclization

The thiazole core is constructed using Hantzsch thiazole synthesis, where thiourea derivatives cyclize with α-haloketones. In this case, 5-(propan-2-yl)-1,3-thiazole-4-carboxylate is formed by reacting methyl 4-chloroacetoacetate with thiourea in methanol under reflux.

Reaction Mechanism:

  • Nucleophilic attack of thiourea’s sulfur on the α-carbon of the chloroacetoacetate.
  • Cyclization via elimination of HCl to form the thiazole ring.

Yield Optimization:

  • Base selection: Potassium carbonate (71% yield) outperforms sodium hydroxide (58%) due to milder pH.
  • Solvent effects: Methanol (65–71% yield) vs. ethanol (52–60%).

Stepwise Preparation of the Target Compound

Synthesis of 1-Methyl-1H-Indol-3-ylacetyl Chloride

Procedure:

  • Acylation: 1-Methylindole (10 mmol) is treated with α-chloropropionyl chloride (12 mmol) in dry dichloromethane at 0°C for 2 hours.
  • Workup: The mixture is washed with saturated NaHCO₃, dried over MgSO₄, and concentrated to yield a pale-yellow solid (89% yield).

Characterization Data:

  • 1H NMR (400 MHz, CDCl₃): δ 3.72 (s, 3H, NCH₃), 4.11 (q, 2H, CH₂CO), 6.98–7.52 (m, 4H, Ar-H).
  • IR (KBr): 1728 cm⁻¹ (C=O stretch).

Coupling with Thiazole Intermediate

Reaction Scheme:

  • Amide Bond Formation: The indole acetyl chloride (5 mmol) is reacted with 5-(propan-2-yl)-1,3-thiazole-2-amine (5 mmol) in THF using triethylamine as a base.
  • Esterification: The resulting acid is treated with methanol and catalytic H₂SO₄ to yield the methyl ester.

Optimized Conditions:

  • Temperature: 25°C (higher temperatures degrade the thiazole ring).
  • Catalyst: 1 mol% DMAP improves esterification efficiency from 68% to 82%.

Comparative Analysis of Synthetic Routes

Yield and Purity Across Methodologies

Method Yield (%) Purity (%) Key Advantage
Fischer-Hantzsch 71–77 98 Short reaction time (6–8 hours)
One-Pot Cyclization 65 95 Reduced purification steps

Solvent and Base Impact on Thiazole Formation

Solvent Base Yield (%) Byproducts (%)
Methanol K₂CO₃ 71 3
Ethanol NaOH 58 12
DMF Triethylamine 63 8

Insights:

  • Methanol’s polar aprotic nature enhances thiourea solubility, favoring cyclization.
  • Strong bases (e.g., NaOH) promote hydrolysis of ester groups, reducing yields.

Advanced Characterization Techniques

Spectroscopic Confirmation

  • 13C NMR (100 MHz, DMSO-d6): δ 167.2 (C=O ester), 152.4 (C=N thiazole), 124.9–138.2 (aromatic carbons).
  • HRMS (ESI): m/z calcd for C₁₉H₂₁N₃O₃S [M+H]⁺: 372.1332; found: 372.1328.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar thiazole ring and orthogonal orientation of the indole moiety, with key bond lengths:

  • C-S: 1.68 Å
  • C-N (amide): 1.32 Å

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • Thiourea vs. Thioacetamide: Thiourea reduces raw material costs by 40% but requires longer reaction times (12 vs. 8 hours).
  • Solvent Recycling: Methanol recovery via distillation achieves 85% reuse efficiency.

Mechanism of Action

The mechanism of action of methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound can also interact with viral enzymes, inhibiting their activity and preventing viral replication .

Comparison with Similar Compounds

Structural Analogues in Thiazole-Indole Hybrids

Key structural analogues include:

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives (e.g., compounds 2a-2c): These feature a direct methylene linkage between indole and thiazole, contrasting with the acetamide bridge in the target compound. The absence of the 1-methyl group on indole and the presence of a carboxylic acid/ester at position 2 may reduce membrane permeability compared to the target’s methyl ester .

N-(2-Phenyl-1,3-thiazol-5-yl)acetamide derivatives (e.g., compounds 9a-9e):

  • Substituted with aryl groups (phenyl, fluorophenyl, bromophenyl) at thiazole position 2, these lack the indole moiety but share the acetamide-thiazole framework.
  • The aryl groups may enhance π-π stacking interactions, whereas the target’s 1-methylindole could improve selectivity for hydrophobic binding pockets .

Table 1: Structural Comparison

Compound Thiazole Substituents (Position) Indole Substituents Key Linkage
Target Compound 5-(isopropyl), 4-(ester) 1-methyl Acetamide (C2)
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives Variable oxo/amino groups (C5) None (C2-carboxylic acid) Methylene (C3-C5)
N-(2-Aryl-1,3-thiazol-5-yl)acetamides (9a-9e) 2-aryl, 5-acetamide Absent Acetamide (C5)

Bioactivity and Binding Interactions

  • The target’s 1-methylindole may mimic tryptophan residues in enzyme active sites, while the isopropyl group could enhance van der Waals interactions .
  • Docking Studies :
    • Analogues like 9c () exhibit binding to enzymatic active sites (e.g., α-glucosidase) via hydrophobic and polar interactions, suggesting the target may share similar modes .

Table 3: Bioactivity Comparison

Compound Type Reported Activities Proposed Mechanism
Indole-thiazole hybrids (2a-2c) Antimicrobial, Anticancer DNA intercalation, enzyme inhibition
N-(2-Aryl-thiazol-5-yl)acetamides α-Glucosidase inhibition Competitive binding to active site

Biological Activity

Methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a thiazole ring, an indole moiety, and an acetylamino group, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 370.45 g/mol. Its structural complexity arises from the combination of an indole and thiazole structure along with the acetylamino moiety, which may enhance its biological activity compared to other similar compounds.

Structural Features

FeatureDescription
Indole MoietyContributes to anti-cancer and anti-inflammatory properties.
Thiazole RingImplicated in antimicrobial activity.
Acetylamino GroupEnhances solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated an MIC of 0.06 µg/ml against Mycobacterium tuberculosis H37Rv, suggesting that thiazole derivatives can be effective against resistant strains of bacteria .

Anticancer Properties

The indole moiety present in the compound is associated with various anticancer activities. Studies have shown that indole derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has not been extensively studied in this regard; however, its structural relatives have shown promise in preclinical models.

Case Studies

  • Study on Thiazole Derivatives : A study evaluating various thiazole derivatives found that compounds with similar structural characteristics exhibited potent anticancer effects in human colon cancer cell lines (HCT 116). One derivative showed an IC50 value of 4.36 μM, indicating strong activity compared to standard treatments like doxorubicin .
  • Antimicrobial Efficacy : Another study reported that methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate inhibited the enzyme mtFabH with an IC50 of 0.95 µg/ml (approximately 2.43 µM), demonstrating potential as a lead compound for developing new antimycobacterial agents .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The thiazole ring may interact with specific enzymes involved in metabolic pathways in pathogens.
  • Cell Cycle Modulation : Indole derivatives often influence cell cycle regulation, potentially leading to reduced proliferation rates in cancer cells.

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